molecular formula C10H10N2O3 B1372993 Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 884001-27-8

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1372993
CAS No.: 884001-27-8
M. Wt: 206.2 g/mol
InChI Key: HLSJOMYBTGFJQQ-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is a chemical compound with the CAS Number: 884001-27-8. It has a molecular weight of 206.2 and is typically in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-9(13)12-7/h2-4,11H,5H2,1H3,(H,12,13) . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate and related compounds have been extensively studied for their synthesis and chemical reactions. Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, derivatives of tetrahydropyrimidine, which relate to the synthesis of this compound. They demonstrated various methods for methylation and acylation, providing pathways for the preparation of pyrimidine-based compounds (Kappe & Roschger, 1989). Chapman (1966) studied the tautomerism of 3-alkoxycarbonylmethylene derivatives of tetrahydroquinoxaline, providing insights into the structural behavior of these compounds in different states (Chapman, 1966).

Antimicrobial and Antifungal Potential

In the field of biomedicine, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. Chaudhary, Kumar, and Tarazi (2016) synthesized quinoxalopeptide derivatives and assessed their antibacterial, antifungal, and anthelmintic activities. Their study also included a molecular docking analysis targeting human papillomavirus (HPV-16), highlighting the compound's potential in therapeutic applications (Chaudhary, Kumar, & Tarazi, 2016).

Antioxidant Activity

Nishiyama, Hashiguchi, Sakata, and Sakaguchi (2003) evaluated the antioxidant activities of amines with fused nitrogen-containing heterocyclic rings, including tetrahydroquinoxaline compounds. Their findings revealed that certain derivatives exhibited significant antioxidant properties, which could be relevant in polymer degradation and stability (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Anticancer Potential

The anticancer potential of this compound derivatives has also been a subject of research. Sharma et al. (2012) synthesized a series of pyrimidine-based compounds and evaluated their in vitro antimicrobial and anticancer potential, highlighting the potential of these compounds in cancer treatment (Sharma et al., 2012).

Electrophilic Substitution Reactions

Investigations into the electrophilic substitution reactions involving these compounds have been conducted. Bullock, Carter, Gregory, and Shields (1972) explored the rearrangement of a chloromethyl derivative of tetrahydropyrimidine, which is structurally related to this compound. Their work contributed to the understanding of ring expansions and contractions in such compounds (Bullock, Carter, Gregory, & Shields, 1972).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

Properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-9(13)12-7/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJOMYBTGFJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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